4-Oxo-4-phenylbut-2-enal
Description
4-Oxo-4-phenylbut-2-enal (CAS: Not explicitly provided; structurally related to compounds in and ) is a γ-keto enal characterized by a conjugated α,β-unsaturated carbonyl system (C=O and C=C). This compound features a phenyl group at the 4-position and an aldehyde group at the terminal end of the but-2-enal backbone. It is a reactive intermediate in organic synthesis, particularly in the formation of heterocyclic compounds such as furans (e.g., 2-diisopropylamino-5-phenyl-furan) via reactions with amines . Its reactivity stems from the electrophilic nature of the α,β-unsaturated carbonyl system, enabling participation in cycloadditions, nucleophilic additions, and catalytic transformations.
Properties
CAS No. |
127921-80-6 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-oxo-4-phenylbut-2-enal |
InChI |
InChI=1S/C10H8O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-8H |
InChI Key |
YJXXWALABNEMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Oxo-4-phenylbut-2-enal involves the reaction of beta-halogeno ethylbenzene with magnesium in an aprotic solvent to form a Grignard reagent. This reagent is then reacted with ethyl oxalyl monochloride in the presence of copper salts to yield the desired product . The reaction conditions typically involve maintaining the temperature between -20°C and 160°C, followed by acidic hydrolysis and alkali neutralization to isolate the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using high vacuum rectification to achieve a purity of no less than 97% .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-phenylbut-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: 4-Oxo-4-phenylbutanoic acid.
Reduction: 4-Hydroxy-4-phenylbut-2-enal.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Oxo-4-phenylbut-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its use in developing new antibacterial agents.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-4-phenylbut-2-enal involves its interaction with specific enzymes and molecular targets. For example, it forms CoA adducts that inhibit the enzyme MenB in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . This inhibition is achieved through the interaction of the CoA adduct carboxylate with the MenB oxyanion hole, a conserved structural motif in the crotonase superfamily .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents on the Phenyl Ring
Several derivatives of 4-oxo-4-phenylbut-2-enoic acid (a carboxylic acid analog) have been synthesized with substituted phenyl groups, demonstrating how electronic and steric effects influence properties:
The acetyl amino group in facilitates nucleophilic reactions due to the amide’s polarity.
Functional Group Variations: Aldehyde vs. Acid vs. Ester
The terminal functional group significantly impacts reactivity and applications:
Key Insight : The aldehyde group in this compound is more electrophilic than the ester or acid, making it prone to nucleophilic attack. Carboxylic acid derivatives are often preferred in pharmaceutical applications due to their solubility and hydrogen-bonding capacity .
Positional Isomers and Heterocyclic Analogs
Variations in the oxo group position or aromatic ring substitution lead to distinct properties:
Key Insight : Thiophene-containing analogs (e.g., ) exhibit stronger electron-withdrawing effects than phenyl, altering reaction pathways. Positional isomers (e.g., 2-oxo vs. 4-oxo) show differences in conjugation and stability .
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